molecular formula C₂₃H₄₇N₅O₁₈S B1663516 Paromomycin sulfate CAS No. 1263-89-4

Paromomycin sulfate

Cat. No. B1663516
CAS RN: 1263-89-4
M. Wt: 713.7 g/mol
InChI Key: LJRDOKAZOAKLDU-UDXJMMFXSA-N
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Description

Paromomycin sulfate is a broad-spectrum antibiotic produced by Streptomyces riomosus var. paromomycinus . It is a white, amorphous, stable, water-soluble product . Paromomycin is used to treat acute and chronic intestinal amebiasis, a bowel infection caused by a parasite in your stomach or bowels . It is also used with other medicines to help lessen the symptoms of hepatic coma, a complication of liver disease .


Synthesis Analysis

Paromomycin is produced through solid-state fermentation using Streptomyces rimosus subsp. paromomycinus NRRL 2455 . The process involves the use of a cost-effective agro-industrial byproduct, corn bran, impregnated with aminoglycoside production media .


Molecular Structure Analysis

Paromomycin sulfate has a molecular formula of C23H45N5O14•xH2SO4, with a molecular weight of 713.71 . The structural formula includes a 2-deoxystreptamine aminocyclitol aminoglycoside antibiotic with broad-spectrum activity against Gram-negative, Gram-positive bacteria, and many protozoa .


Chemical Reactions Analysis

Paromomycin sulfate has been analyzed using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) . This method allows for the determination of paromomycin isomers without the need for pre- or post-column derivatization .


Physical And Chemical Properties Analysis

Paromomycin sulfate is a white to off-white solid . It is soluble in water and stable to heat over a wide pH range .

Safety And Hazards

Paromomycin sulfate is mildly toxic by ingestion and can be poisonous by intravenous, subcutaneous, and intramuscular routes . When heated to decomposition, it emits very toxic fumes of SOx and NOx .

Future Directions

Paromomycin sulfate has been used to treat various bacterial infections in humans, including leishmaniasis, cryptosporidiosis, and amebiasis . It has been suggested that topical Paromomycin with methylbenzethonium chloride could be a therapeutic alternative to pentavalent antimony compounds in selected cases of the old world cutaneous leishmaniasis .

properties

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRDOKAZOAKLDU-UDXJMMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47N5O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7205-49-4, 7542-37-2 (Parent)
Record name D-Streptamine, O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7205-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paromomycin sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paromomycin, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601335979
Record name Paromomycin, sulfate (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paromomycin sulfate

CAS RN

1263-89-4, 7205-49-4
Record name Paromomycin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paromomycin sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paromomycin, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paromomycin, sulfate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paromomycin sulphates
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.665
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROMOMYCIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845NU6GJPS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,830
Citations
RN Davidson, M den Boer, K Ritmeijer - … of the Royal Society of Tropical …, 2009 - Elsevier
… By 1996, Farmitalia’s last paromomycin sulfate stocks were … of 90 000 vials of paromomycin sulfate produced at Pharmamed (… the development of paromomycin sulfate im injection, to …
Number of citations: 215 www.sciencedirect.com
N Bavarsad, BSF Bazzaz, A Khamesipour, MR Jaafari - Acta tropica, 2012 - Elsevier
… The aim of this study was to develop transfersomal formulation with respect to dermal delivery of paromomycin sulfate (PM) for possible topical therapy of cutaneous leishmaniasis (CL). …
Number of citations: 71 www.sciencedirect.com
MR Jaafari, N Bavarsad, BS Fazly Bazzaz… - Antimicrobial agents …, 2009 - Am Soc Microbiol
… The aim of this study was to evaluate the antileishmanial effects of topical liposomal paromomycin sulfate (PM) in Leishmania major-infected BALB/c mice. Liposomes containing 10 or …
Number of citations: 100 journals.asm.org
B Shazad, B Abbaszadeh… - European Journal of …, 2005 - eprints.iums.ac.ir
… In this study intralesional injection of meglumine antimoniate was compared with paromomycin sulfate. … In summary, paromomycin sulfate has been shown to be safe and as effective as …
Number of citations: 77 eprints.iums.ac.ir
H Zhou, S Bi, Y Wang, J Wu - Journal of Biomolecular Structure and …, 2017 - Taylor & Francis
The binding of neomycin sulfate (NS)/paromomycin sulfate (PS) with DNA was investigated by fluorescence quenching using acridine orange (AO) as a fluorescence probe. …
Number of citations: 13 www.tandfonline.com
GW Lin - Avian Diseases, 2021 - meridian.allenpress.com
… approved the treatment use of paromomycin sulfate on a case-… with labeled-dose paromomycin sulfate in the feed shortly after … the prophylactic use of paromomycin sulfate, especially on …
Number of citations: 6 meridian.allenpress.com
CH Carter, A Bayles, PE Thompson - American Journal of Tropical …, 1962 - cabdirect.org
… both sexes, aged from 6 to 34 years, and all 32 of them harbouring Entamoeba histolytica and various other intestinal protozoal infections, were treated orally with paromomycin sulfate. …
Number of citations: 37 www.cabdirect.org
K Tarao, T Moroi, Y Hirabayashi, T Ikeuchi… - Journal of Clinical …, 1982 - journals.lww.com
… We report the effectiveness of paromomycin sulfate in preventing endotoxemia in patients with cirrhosis and examine the correlation of endotoxemia with renal impairment. …
Number of citations: 19 journals.lww.com
MR Ganjali, A Sepehri, A Daftari, P Norouzi, H Pirelahi… - Microchimica Acta, 2005 - Springer
… The electrode was successfully used for direct determination of salbutamol sulfate and paromomycin sulfate tablets as well as amikacin sulfate (injection). Each tablet was dissolved in …
Number of citations: 34 link.springer.com
P Pastore, A Gallina, F Magno - Analyst, 2000 - pubs.rsc.org
… Paromomycin sulfate and the medicated integrator (trade name Gabbrocoll) were supplied by Sigma (Steinheim, Germany) and Vetem Centralvet (Milan, Italy) respectively. …
Number of citations: 16 pubs.rsc.org

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